molecular formula C6H12N2O2 B14302326 N-methyl-N-(3-oxopentyl)nitrous Amide CAS No. 117732-65-7

N-methyl-N-(3-oxopentyl)nitrous Amide

Cat. No.: B14302326
CAS No.: 117732-65-7
M. Wt: 144.17 g/mol
InChI Key: XCCUMTVRECARCI-UHFFFAOYSA-N
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Description

N-methyl-N-(3-oxopentyl)nitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features a methyl group (CH3) attached to the nitrogen atom, along with a 3-oxopentyl group, making it a unique structure within the amide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-oxopentyl)nitrous amide can be achieved through various methods. One common approach involves the reaction of a carboxylic acid derivative with an amine. For instance, the reaction between an acid chloride and a secondary amine can yield the desired amide. The reaction typically requires a base to neutralize the hydrochloric acid byproduct .

Another method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent under mildly basic conditions. This method is known for its high yield and monoselectivity, making it suitable for the late-stage methylation of bioactive compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high purity of the final product. The choice of reagents and reaction conditions is optimized to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-oxopentyl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amide can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the amide under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.

Scientific Research Applications

N-methyl-N-(3-oxopentyl)nitrous amide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-oxopentyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-methyl-N-(3-oxopentyl)nitrous amide can be compared with other similar compounds, such as:

    N-methylpropionamide: Similar in structure but lacks the 3-oxopentyl group.

    N-ethyl-N-(3-oxopentyl)nitrous amide: Similar but with an ethyl group instead of a methyl group.

    N-methyl-N-(3-oxobutyl)nitrous amide: Similar but with a shorter carbon chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

117732-65-7

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-methyl-N-(3-oxopentyl)nitrous amide

InChI

InChI=1S/C6H12N2O2/c1-3-6(9)4-5-8(2)7-10/h3-5H2,1-2H3

InChI Key

XCCUMTVRECARCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCN(C)N=O

Origin of Product

United States

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